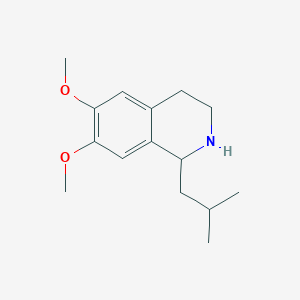![molecular formula C26H34N4O2S2 B256299 N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B256299.png)
N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine, also known as AZD1152, is a small molecule inhibitor of the Aurora B kinase. Aurora B kinase is a serine/threonine kinase that is essential for cell division and is overexpressed in many cancer cells. AZD1152 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
Wirkmechanismus
N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine specifically targets the Aurora B kinase, which is involved in the regulation of cell division. By inhibiting this kinase, N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine prevents cancer cells from dividing and proliferating. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects
N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is likely due to the overexpression of Aurora B kinase in cancer cells compared to normal cells. In addition, N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine in lab experiments is its specificity for Aurora B kinase. This allows researchers to study the effects of inhibiting this kinase on cancer cells without affecting other cellular processes. However, one limitation of using N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine is its potential for off-target effects, which can lead to unintended consequences in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine in cancer treatment. One area of research is the development of combination therapies that incorporate N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine treatment. Finally, there is ongoing research into the development of new Aurora kinase inhibitors that may be more effective than N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine.
Synthesemethoden
The synthesis of N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine involves several steps, including the reaction of 4-bromoaniline with 4-(1-azepanyl)sulfonylphenylboronic acid, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propyl isothiocyanate. The final step involves the reaction of the thiazole intermediate with N-phenylamine to form N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has been shown to inhibit the growth of cancer cells and induce cell death. N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Produktname |
N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine |
|---|---|
Molekularformel |
C26H34N4O2S2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
3-[4-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenylimino-1,3-thiazol-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H34N4O2S2/c1-28(2)17-10-20-30-25(21-33-26(30)27-23-11-6-5-7-12-23)22-13-15-24(16-14-22)34(31,32)29-18-8-3-4-9-19-29/h5-7,11-16,21H,3-4,8-10,17-20H2,1-2H3 |
InChI-Schlüssel |
JAPQGRUOTLHROT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Kanonische SMILES |
CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)


![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)

![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)
